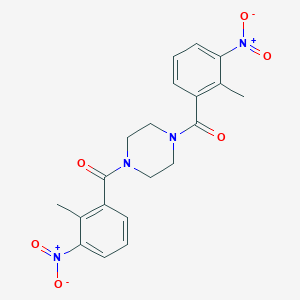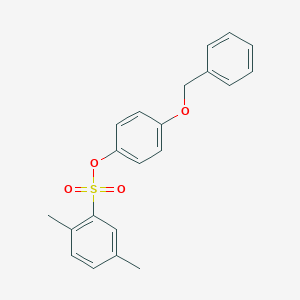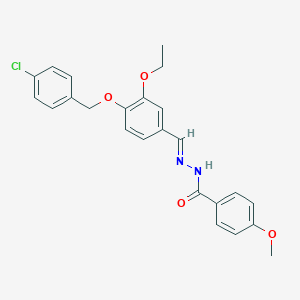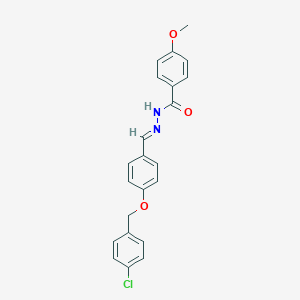![molecular formula C11H10N4O3S B403724 3-[2-(2h-[1,2,4]Triazol-3-ylsulfanyl)acetylamino]-benzoic acid CAS No. 304662-31-5](/img/structure/B403724.png)
3-[2-(2h-[1,2,4]Triazol-3-ylsulfanyl)acetylamino]-benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(2H-[1,2,4]Triazol-3-ylsulfanyl)acetylamino]-benzoic acid is a chemical compound with the molecular formula C11H10N4O3S and a molecular weight of 278.29 g/mol . This compound features a triazole ring, which is known for its diverse biological activities and applications in various fields of research .
Mechanism of Action
Target of Action
Triazole compounds are known to interact with a variety of biological targets, including enzymes and receptors, depending on their specific structural features .
Mode of Action
The mode of action involves the formation of a C-N bond between the nitrogen of the amino group and the carbonyl carbon, with a simultaneous proton transfer from nitrogen N1 to the oxygen of the C=O bond . This transformation may undergo nucleophilic attack of amidines on isocyanates and copper-promoted intramolecular N–N oxidative coupling .
Biochemical Pathways
Triazole compounds are known to interfere with various biochemical pathways depending on their specific targets .
Result of Action
Triazole compounds are known to exert various biological effects depending on their specific targets .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of triazole compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(2H-[1,2,4]Triazol-3-ylsulfanyl)acetylamino]-benzoic acid typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and a suitable nitrile compound under acidic conditions.
Thioether Formation: The triazole ring is then reacted with a thiol compound to form the triazolylsulfanyl group.
Acetylation: The resulting compound is acetylated using acetic anhydride in the presence of a base such as pyridine.
Amidation: Finally, the acetylated compound is reacted with 3-aminobenzoic acid to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-[2-(2H-[1,2,4]Triazol-3-ylsulfanyl)acetylamino]-benzoic acid undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the triazolylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The triazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
3-[2-(2H-[1,2,4]Triazol-3-ylsulfanyl)acetylamino]-benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as an antifungal agent.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A basic triazole compound with similar biological activities.
Fluconazole: A well-known antifungal agent containing a triazole ring.
Itraconazole: Another antifungal agent with a triazole ring.
Uniqueness
3-[2-(2H-[1,2,4]Triazol-3-ylsulfanyl)acetylamino]-benzoic acid is unique due to its specific structure, which combines a triazole ring with a benzoic acid moiety. This unique structure may confer distinct biological activities and chemical properties compared to other triazole-containing compounds .
Properties
IUPAC Name |
3-[[2-(1H-1,2,4-triazol-5-ylsulfanyl)acetyl]amino]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O3S/c16-9(5-19-11-12-6-13-15-11)14-8-3-1-2-7(4-8)10(17)18/h1-4,6H,5H2,(H,14,16)(H,17,18)(H,12,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTTDKECTAGLZSO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CSC2=NC=NN2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(2,3-dichlorophenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B403648.png)

![2-[(3-bromobenzyl)sulfanyl]-N'-(1,2,2-trimethylpropylidene)acetohydrazide](/img/structure/B403653.png)


![N'-[(E)-{4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}methylidene]acetohydrazide](/img/structure/B403657.png)
![N'-[(1E)-1-(3-iodophenyl)ethylidene]-4-methoxybenzohydrazide](/img/structure/B403658.png)
![N'-[1-(3,4-dimethoxyphenyl)ethylidene]acetohydrazide](/img/structure/B403659.png)

![4-Methoxy-benzoic acid [1-(4-iodo-phenyl)-ethylidene]-hydrazide](/img/structure/B403665.png)
